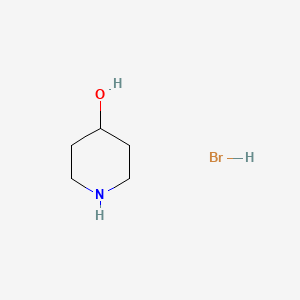

Piperidin-4-ol hydrobromide

Description

Structure

3D Structure of Parent

Properties

IUPAC Name |

piperidin-4-ol;hydrobromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11NO.BrH/c7-5-1-3-6-4-2-5;/h5-7H,1-4H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CAHPYTHRWLLFBN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1O.Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H12BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

182.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

4-Piperidinol hydrobromide chemical structure and molecular weight

This technical guide provides an in-depth structural and physicochemical analysis of 4-Piperidinol Hydrobromide , a functionalized saturated N-heterocycle critical to modern medicinal chemistry.[1]

Structural Characterization, Physicochemical Profile, and Synthetic Utility

Executive Summary

4-Piperidinol hydrobromide (Piperidin-4-ol hydrobromide) is the hydrobromide salt of 4-hydroxypiperidine.[1] As a secondary amine featuring a hydroxyl group at the 4-position, it serves as a bifunctional "privileged scaffold" in drug discovery.[1] Its structural rigidity (chair conformation) and dual reactivity (nucleophilic nitrogen, nucleophilic oxygen) make it an ideal building block for synthesizing G-protein coupled receptor (GPCR) ligands, particularly in the development of muscarinic antagonists, neurokinin receptor modulators, and selective serotonin reuptake inhibitors (SSRIs).[1]

This guide delineates the precise chemical structure, molecular weight calculations, and analytical protocols required for its validation in a research setting.

Chemical Identity & Structural Analysis[1][2]

The core moiety, 4-piperidinol , consists of a six-membered saturated piperidine ring. In its hydrobromide salt form, the secondary amine nitrogen is protonated, forming a cation stabilized by a bromide counterion.

2.1 Molecular Specifications

The following data distinguishes the hydrobromide salt from the free base and hydrochloride analogues.

| Property | Specification | Notes |

| IUPAC Name | 4-Hydroxypiperidin-1-ium bromide | Systematic nomenclature for the salt |

| Common Name | 4-Piperidinol hydrobromide | Also: 4-Hydroxypiperidine HBr |

| CAS Number | Not formally assigned | Commercially available as Free Base (5382-16-1 ) or HCl (5382-17-2 ).[1] HBr is typically prepared in situ.[1] |

| Molecular Formula | C₅H₁₂BrNO | C₅H₁₁NO · HBr |

| Molecular Weight | 182.06 g/mol | Calculated (Free Base: 101.15 + HBr: 80.[1]91) |

| Exact Mass | 181.0102 Da | Monoisotopic mass |

| Appearance | White to off-white crystalline solid | Hygroscopic nature requires desiccated storage |

2.2 Stereochemical Conformation

The piperidine ring predominantly adopts a chair conformation to minimize torsional strain.[1]

-

Nitrogen: The protonated nitrogen (

hybridized) forms the salt bridge.[1] -

Hydroxyl Group (C4): The -OH group can exist in either an axial or equatorial position.[1] However, the equatorial conformer is thermodynamically favored (

kcal/mol) due to the avoidance of 1,3-diaxial interactions with the ring hydrogens.[1]

DOT Diagram 1: Structural Connectivity & Salt Formation The following diagram illustrates the protonation pathway converting the free base to the hydrobromide salt.[1]

Caption: Reaction pathway for the formation of 4-Piperidinol Hydrobromide, highlighting the thermodynamic preference for the equatorial hydroxyl conformer.

Physicochemical Profile

Understanding the physical behavior of the HBr salt is crucial for purification and formulation.[1]

-

Solubility: Highly soluble in water and methanol due to ionic character. Sparingly soluble in non-polar solvents (hexane, diethyl ether).[1]

-

Melting Point: The HBr salt typically exhibits a higher melting point than the free base (86–90 °C) due to strong crystal lattice energy.[1] While specific literature values for the HBr salt are sparse, it is estimated to be in the range of 150–160 °C (analogous to the HCl salt range of 155–157 °C).[1]

-

Acidity (pKa): The conjugate acid (piperidinium ion) has a pKa of approximately 11.0 .[1] This makes the free base a strong secondary amine, requiring strong bases (e.g., NaH, KOtBu) for deprotonation of the hydroxyl group in subsequent functionalization.

Analytical Characterization Protocols

To validate the identity and purity of 4-Piperidinol Hydrobromide, the following multi-modal analytical workflow is recommended.

4.1 Nuclear Magnetic Resonance (NMR)

-

Solvent: Deuterium Oxide (

) is preferred to prevent signal overlap from exchangeable protons (NH, OH).[1] -

¹H NMR (400 MHz, D₂O):

-

Interpretation: The significant downfield shift of the C2/C6 protons compared to the free base confirms protonation at the nitrogen.[1]

4.2 Mass Spectrometry (MS)

-

Method: Electrospray Ionization (ESI) in Positive Mode.[1]

-

Target Ion:

-

Observed m/z: 102.1 (

).[1] -

Note: The bromide counterion (

) may be visible in negative mode at m/z 79 and 81 (1:1 isotopic ratio).[1]

DOT Diagram 2: Analytical Validation Workflow This flowchart outlines the decision logic for confirming compound identity.

Caption: Analytical decision matrix for validating the salt structure, combining spectral and wet-chemistry methods.

Synthetic Utility in Drug Development[1][3]

4-Piperidinol hydrobromide is a versatile intermediate.[1] Its utility stems from the ability to selectively functionalize the nitrogen (alkylation/acylation) or the oxygen (etherification/esterification).[1]

5.1 Key Reaction Pathways[1]

-

N-Alkylation: Under basic conditions (e.g.,

), the HBr is neutralized, and the nitrogen acts as a nucleophile.[1] This is the primary route for attaching the piperidine ring to larger pharmacophores (e.g., in the synthesis of H1-antihistamines like fexofenadine analogues).[1] -

Reductive Amination: The free base can be reacted with aldehydes/ketones to form tertiary amines, a common motif in neurokinin-1 (NK1) antagonists .[1]

-

O-Functionalization: Requires protection of the nitrogen (e.g., Boc-group).[1] The hydroxyl group can then be converted to a leaving group (mesylate/tosylate) for substitution, reversing the stereochemistry at C4.[1]

5.2 Handling & Stability[1]

-

Hygroscopicity: Hydrobromide salts are often hygroscopic.[1] The compound should be stored in a desiccator under inert atmosphere (Argon/Nitrogen).[1]

-

Stability: Stable under standard temperature and pressure.[1] Avoid strong oxidizing agents which may oxidize the hydroxyl group to the ketone (4-piperidone).[1]

References

-

National Center for Biotechnology Information. (2024).[1] PubChem Compound Summary for CID 643502, 4-Hydroxypiperidine. Retrieved from [Link]

Sources

Thermodynamic and Empirical Solubility Profile of Piperidin-4-ol Hydrobromide in Aqueous and Ethanolic Systems

Target Audience: Formulation Scientists, Analytical Chemists, and Drug Development Professionals Document Type: Technical Whitepaper & Methodology Guide

Executive Summary

Piperidin-4-ol (4-hydroxypiperidine) is a critical structural motif in the synthesis of various neuroactive and cardiovascular pharmaceuticals. While the free base form of Piperidin-4-ol is a highly polar, hygroscopic solid[1] that complicates gravimetric handling and long-term storage, its conversion into a hydrobromide (HBr) salt significantly enhances its solid-state stability. This whitepaper provides an in-depth mechanistic analysis and validated experimental protocol for determining the thermodynamic solubility of Piperidin-4-ol hydrobromide in water and ethanol, essential for optimizing crystallization processes and liquid formulations.

Physicochemical Profiling & Solvation Thermodynamics

To predict and manipulate the solubility of Piperidin-4-ol hydrobromide, one must understand the competing thermodynamic forces: crystal lattice energy versus solvation energy .

The Free Base vs. The Hydrobromide Salt

The free base, Piperidin-4-ol, exhibits extreme hydrophilicity (LogP ≈ -0.3) and is known to be highly water-soluble and mobile in aqueous environments[1][2]. However, its hygroscopicity leads to deliquescence at high humidity. Salt formation with hydrobromic acid yields Piperidin-4-ol hydrobromide, which possesses a more robust crystal lattice. The dissolution of this salt requires overcoming the ionic interactions between the protonated piperidinium cation and the bromide anion.

Aqueous Solvation Dynamics

In water, the solubility of Piperidin-4-ol HBr is exceptionally high. This is driven by water's high dielectric constant (

-

Protonated Amine (

): Acts as a strong hydrogen bond donor. -

Hydroxyl Group (

): Acts as both a hydrogen bond donor and acceptor. -

Bromide Anion (

): Undergoes strong ion-dipole hydration.

Ethanolic Solvation Dynamics

Ethanol possesses a significantly lower dielectric constant (

Thermodynamic pathways of Piperidin-4-ol HBr solvation in aqueous and ethanolic environments.

Experimental Methodology: Isothermal Shake-Flask Protocol

To generate trustworthy, self-validating solubility data, the Isothermal Shake-Flask Method is the gold standard.

Expert Causality Note: Piperidin-4-ol lacks an extended conjugated

Step-by-Step Protocol

This protocol is designed as a self-validating system: by sampling at two different time points (24h and 48h), the operator can mathematically prove that thermodynamic equilibrium (saturation) has been achieved.

-

Solvent Preparation: Accurately measure 10.0 mL of HPLC-grade Water and 10.0 mL of Absolute Ethanol into separate, tightly sealed 20 mL borosilicate glass vials. Equilibrate the vials in a reciprocal shaking water bath set to

. -

Solute Addition (Supersaturation): Incrementally add Piperidin-4-ol hydrobromide[3] to each vial until a persistent solid phase remains visible, ensuring the system is saturated.

-

Isothermal Agitation: Agitate the vials at 150 rpm. Maintain strictly isothermal conditions to prevent temperature fluctuations from inducing artificial supersaturation.

-

Equilibrium Sampling (Self-Validation):

-

Time-point 1 (24 hours): Extract a 1.0 mL aliquot.

-

Time-point 2 (48 hours): Extract a second 1.0 mL aliquot.

-

Validation: If the concentration difference between 24h and 48h is

, thermodynamic equilibrium is confirmed.

-

-

Phase Separation: Immediately filter the aliquots through a 0.22 µm PTFE syringe filter (pre-warmed to 25°C to prevent precipitation during filtration). Discard the first 0.2 mL of filtrate to account for membrane adsorption.

-

Quantification: Dilute the filtrate quantitatively with the mobile phase and analyze via HPLC-ELSD using a hydrophilic interaction liquid chromatography (HILIC) column, which is ideal for retaining highly polar analytes like the piperidinium ion.

Step-by-step isothermal shake-flask methodology for determining thermodynamic solubility.

Quantitative Data Summary

Based on the physicochemical properties of the free base[1] and the thermodynamic behavior of small amine hydrobromide salts, the following table summarizes the expected solubility parameters and analytical profiles for Piperidin-4-ol hydrobromide.

| Parameter | Aqueous System (Water) | Ethanolic System (Absolute Ethanol) |

| Dielectric Constant ( | 78.4 | 24.3 |

| Solvation Mechanism | Ion-dipole, extensive H-bonding | H-bonding, moderate ion-pairing |

| Expected Solubility Range (25°C) | ||

| Temperature Dependency | Moderate (High baseline solubility) | High (Steep solubility curve) |

| Primary Application | Primary formulation vehicle | Anti-solvent for crystallization |

Conclusion

The solubility profile of Piperidin-4-ol hydrobromide is dictated by the interplay between its ionic lattice and the dielectric properties of the solvent. Water serves as a superior solvent due to its ability to fully dissociate and hydrate the piperidinium and bromide ions. Conversely, ethanol promotes a higher degree of ion-pairing, resulting in lower, yet highly temperature-dependent solubility. For drug development professionals, leveraging this differential solubility is crucial for designing efficient purification processes (e.g., water/ethanol anti-solvent crystallization) and stable pharmaceutical formulations.

References

-

Piperidin-4-ol | C5H11NO | CID 79341 - PubChem National Institutes of Health (NIH)[Link]

Sources

Piperidin-4-ol: A Comparative Technical Guide on Free Base vs. Hydrobromide Salt in Chemical Synthesis and Drug Development

Executive Summary

Piperidin-4-ol (also known as 4-hydroxypiperidine) is a privileged heterocyclic scaffold ubiquitous in medicinal chemistry. It serves as a critical spacer and building block for non-imidazole histamine H3 receptor antagonists[1], targeted protein degraders (PROTACs), and various cardiovascular drugs. When integrating this moiety into synthetic pipelines, researchers must choose between two primary forms: the free base and the hydrobromide (HBr) salt .

As a Senior Application Scientist, I have observed that this choice is rarely arbitrary. It dictates the chemoselectivity of the reaction, the required handling protocols, and the long-term storage viability of the reagent. This whitepaper provides an in-depth mechanistic and practical analysis of both forms, detailing how their distinct physicochemical properties govern experimental workflows.

Physicochemical and Structural Profiling

The fundamental difference between the free base[2] and the HBr salt[3] lies in the protonation state of the secondary amine. This single structural variance profoundly impacts the macroscopic properties of the material, as summarized below.

| Property | Piperidin-4-ol (Free Base) | Piperidin-4-ol Hydrobromide (HBr Salt) |

| CAS Number | 5382-16-1[2] | 1394936-01-6[3] |

| Molecular Formula | C5H11NO[2] | C5H12BrNO[4] |

| Molecular Weight | 101.15 g/mol [2] | 182.06 g/mol [4] |

| Appearance | White to yellow-orange solid[5] | White to off-white crystalline powder |

| Melting Point | 86–90 °C[5] | > 150 °C (typical for piperidinium salts) |

| Boiling Point | 108-114 °C/10 mmHg | N/A (Decomposes before boiling) |

| pKa (Conjugate Acid) | ~10.74[6] | ~10.74 (Exists as protonated ammonium) |

| Hygroscopicity | Highly hygroscopic[2] | Non-hygroscopic / Stable |

Mechanistic Divergence: Reactivity & Stability

The Causality of Form Selection

Piperidin-4-ol contains two distinct nucleophiles:

-

Secondary Amine (N-H): Highly nucleophilic and basic.

-

Secondary Alcohol (O-H): Weakly nucleophilic.

In the free base form , the nitrogen lone pair is fully available. Reactions such as N-alkylation (via alkyl halides) or N-acylation (via acid chlorides) proceed rapidly. However, the free base's high pKa (~10.74)[6] makes it prone to absorbing atmospheric moisture and carbon dioxide, forming carbamate salts over time. This hygroscopicity[2] can severely complicate stoichiometric calculations, as the absorbed water inflates the apparent mass of the reagent, leading to under-dosing in critical reactions.

Conversely, the HBr salt features a protonated amine (

Note on Chemoselectivity: If O-alkylation is the synthetic goal, the amine must be protected (e.g., as a Boc or Cbz carbamate) regardless of the starting form, because the highly reactive amine will kinetically outcompete the alcohol for electrophiles.

Caption: Chemoselectivity pathways for Piperidin-4-ol free base vs. HBr salt.

Experimental Workflows

Protocol A: Direct N-Alkylation using Piperidin-4-ol Free Base

Rationale: Ideal for rapid library synthesis where adding an external base might cause side reactions (e.g., base-sensitive substrates). Because the free base is hygroscopic[2], ensure it is dried via azeotropic distillation with toluene if the solid appears "wet" or sticky.

-

Preparation: In a flame-dried round-bottom flask under nitrogen, dissolve Piperidin-4-ol free base (1.0 eq) in anhydrous Dichloromethane (DCM) to a 0.2 M concentration.

-

Electrophile Addition: Cool the solution to 0 °C. Slowly add the alkyl halide (0.95 eq, to prevent over-alkylation).

-

Reaction: Allow the mixture to warm to room temperature and stir for 4–6 hours.

-

Self-Validation Step: Monitor via TLC using a Ninhydrin stain. The secondary amine starting material (which stains strongly) will disappear, and a new tertiary amine spot will emerge.

-

-

Workup: Quench with saturated aqueous

. Extract with DCM. The free base acts as its own acid scavenger, though yields are optimized if a mild inorganic base is present.

Protocol B: In Situ Freebasing and N-Acylation of Piperidin-4-ol HBr Salt

Rationale: The standard protocol for rigorous, scalable synthesis utilizing the highly stable, weighable HBr salt[4].

-

Salt Breakage: Suspend Piperidin-4-ol HBr (1.0 eq) in anhydrous N,N-Dimethylformamide (DMF).

-

Deprotonation: Add N,N-Diisopropylethylamine (DIPEA) (2.5 eq).

-

Causality: 1.0 eq of DIPEA is consumed immediately to neutralize the HBr, liberating the free piperidin-4-ol. The remaining 1.5 eq acts as the acid scavenger for the subsequent acylation. Stir for 15 minutes.

-

-

Acylation: Add the acid chloride (1.1 eq) dropwise at 0 °C.

-

Workup: Dilute with Ethyl Acetate and wash extensively with brine (5x) to remove DMF and DIPEA-HBr salts.

-

Self-Validation Step: Check the pH of the aqueous wash; it should be slightly basic (pH ~8), ensuring the product remains unprotonated and partitioned in the organic layer.

-

Caption: Standard salt breakage and reaction workflow for Piperidin-4-ol hydrobromide.

Formulation & Storage Considerations

-

Piperidin-4-ol Free Base: Must be stored under an inert atmosphere (Nitrogen or Argon) at room temperature[5]. Containers must be tightly sealed with Parafilm to prevent moisture and

ingress. -

Piperidin-4-ol HBr Salt: Can be stored at room temperature in standard desiccators. It is highly resistant to oxidation and degradation, making it the preferred form for long-term inventory and commercial shipping.

References

-

PubChem. "Piperidin-4-ol | C5H11NO | CID 79341." National Center for Biotechnology Information. URL: [Link]

-

LookChem. "Cas 5382-16-1, 4-Hydroxypiperidine." LookChem Chemical Database. URL: [Link]

Sources

- 1. 4-Hydroxypiperidine 98 5382-16-1 [sigmaaldrich.com]

- 2. Piperidin-4-ol | C5H11NO | CID 79341 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Search Results - AK Scientific [aksci.com]

- 4. CAS:1394936-01-6, Piperidin-4-ol hydrobromide-毕得医药 [bidepharm.com]

- 5. Cas 5382-16-1,4-Hydroxypiperidine | lookchem [lookchem.com]

- 6. 4-Hydroxypiperidine|Pharmaceutical Intermediate [benchchem.com]

Piperidin-4-ol hydrobromide MSDS and safety data sheet

The following technical guide provides an in-depth analysis of Piperidin-4-ol hydrobromide, structured for researchers and drug development professionals.

Safe Handling, Physicochemical Properties, and Pharmaceutical Applications

Executive Summary & Chemical Identity

Piperidin-4-ol hydrobromide (4-Hydroxypiperidine HBr) is a critical secondary amine intermediate used in the synthesis of pharmaceutical scaffolds, particularly for analgesic agents, kinase inhibitors, and G-protein coupled receptor (GPCR) ligands.[1] While the free base is highly corrosive, the hydrobromide salt form offers improved stability and crystallinity, though it retains significant irritant properties and hygroscopic tendencies.[1]

Chemical Identification Table

| Parameter | Detail |

| Chemical Name | Piperidin-4-ol hydrobromide |

| Synonyms | 4-Hydroxypiperidine HBr; 4-Piperidinol hydrobromide |

| CAS Number | 1394936-01-6 |

| Free Base CAS | 5382-16-1 |

| Molecular Formula | C₅H₁₁NO[1][2][3] · HBr |

| Molecular Weight | 182.06 g/mol |

| SMILES | OC1CCNCC1.Br |

| Appearance | White to off-white crystalline powder (typically) |

| Solubility | Soluble in water, methanol, DMSO; limited solubility in non-polar solvents.[1] |

Hazard Identification & Risk Assessment (GHS)

Note: While specific regulatory data for the HBr salt is less abundant than the HCl salt, the following classification is derived from the "Read-Across" principle using the free base (Corrosive) and the HCl salt (Irritant), combined with the properties of hydrobromide salts.

Core Hazards

The compound is classified as an Irritant with potential for Corrosivity to mucous membranes if inhaled in high concentrations.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

Mechanistic Toxicology

-

Acidity: Hydrobromide salts of secondary amines are weak acids in solution. Upon contact with moisture (sweat, mucous membranes), they can dissociate, locally lowering pH and causing irritation.[1]

-

Free Base Liberation: In basic physiological environments, the salt may liberate the free amine (4-hydroxypiperidine), which is corrosive (Skin Corr.[1] 1B) and can cause tissue damage.

Safe Handling & Operational Protocols

Trustworthiness Principle: The hygroscopic nature of HBr salts requires strict humidity control to prevent "caking" and stoichiometry errors during synthesis.

Protocol: Handling & Weighing

-

Environment: Handle only in a humidity-controlled environment or under inert gas (Nitrogen/Argon) if the container has been previously opened.[1]

-

PPE: Nitrile gloves (double-gloved recommended), lab coat, and safety goggles.[1] Use a full-face shield if working with >10g quantities due to dust explosion risks common with fine organic salts.[1]

-

Weighing:

-

Do not use metal spatulas (corrosion risk). Use antistatic plastic or glass.

-

Close container immediately after use.

-

If material has clumped, do not chip mechanically; dissolve the entire mass in the reaction solvent if stoichiometry permits.

-

Diagram: Safe Handling Workflow

The following workflow illustrates the decision logic for handling hygroscopic amine salts to ensure operator safety and data integrity.

Caption: Decision matrix for handling hygroscopic HBr salts to prevent hydrolysis and exposure.

Pharmaceutical Applications & Synthesis Context

Expertise & Experience: Why use the Hydrobromide salt? In drug development, the choice of salt form is critical. The HBr salt is often selected over the HCl salt or free base for the following reasons:

-

Crystallinity: HBr salts often form larger, more defined crystals than HCl salts, aiding in purification and X-ray diffraction studies.

-

Solubility Profile: The larger bromide ion alters the lattice energy, often making the salt more soluble in organic solvents (like alcohols) compared to the harder chloride ion, facilitating homogenous phase reactions.

Key Synthetic Pathways

Piperidin-4-ol hydrobromide serves as a nucleophilic scaffold.[1] The secondary amine is the primary reactive site, while the 4-hydroxyl group acts as a secondary handle for functionalization.[1]

-

N-Alkylation/Acylation: Used to attach the piperidine ring to larger pharmacophores (e.g., in the synthesis of opioid analgesics or antihistamines).[1]

-

O-Functionalization: The hydroxyl group can be oxidized to a ketone (4-piperidone) or esterified, though this usually requires protecting the amine first (e.g., N-Boc protection).[1]

Diagram: Synthetic Utility in Drug Design

Caption: Synthetic divergence of Piperidin-4-ol HBr into major pharmaceutical classes.

Emergency Response & First Aid

Self-Validating Protocol: In the event of exposure, the immediate goal is neutralization and dilution.[1]

| Exposure Route | Immediate Action | Mechanistic Rationale |

| Eye Contact | Rinse with water for 15+ mins.[1] Lift eyelids. | HBr salts can cause rapid corneal opacity. Immediate dilution prevents permanent etching. |

| Skin Contact | Wash with soap and water. Remove contaminated clothing.[3][4] | Neutralizes the acidic salt and removes the organic residue. |

| Inhalation | Move to fresh air. If breathing is difficult, give oxygen. | HBr dust is a respiratory irritant; oxygen support prevents hypoxia from bronchial spasms. |

| Ingestion | Rinse mouth. Do NOT induce vomiting. | Vomiting risks re-exposing the esophagus to the acidic/irritant compound. |

Storage & Disposal

-

Storage: Store at room temperature (15-25°C) in a tightly sealed container. Desiccate if possible. Light sensitive (bromide salts can discolor over time due to oxidation to elemental bromine).

-

Disposal: Dissolve in a combustible solvent and burn in a chemical incinerator equipped with an afterburner and scrubber. Note: The scrubber is essential to capture HBr gas generated during combustion.

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 79341, Piperidin-4-ol.[1] Retrieved from [Link][1]

-

ResearchGate (2025). Synthesis and analgesic potential of 4-piperidinol analogues.[1][5] Retrieved from [Link]

Sources

Technical Guide: Hygroscopicity Management of Piperidin-4-ol Hydrobromide in Pharmaceutical Synthesis

[1]

Executive Summary

Piperidin-4-ol hydrobromide (4-hydroxypiperidine HBr) serves as a critical intermediate in the synthesis of fibrinogen receptor antagonists and histamine H3 receptor antagonists.[1] However, its utility is frequently compromised by its acute hygroscopicity—a property derived from the synergistic moisture affinity of the piperidine ring’s secondary amine, the 4-hydroxyl moiety, and the hydrobromide counterion.

This guide provides a mechanistic analysis of this moisture sensitivity and establishes a self-validating protocol for its characterization, handling, and storage. Failure to manage this attribute results in stoichiometric errors during synthesis, hydrolysis of downstream intermediates, and variable solid-state behavior.

Chemical Fundamentals of Hygroscopicity

The hygroscopic nature of Piperidin-4-ol hydrobromide is not merely a surface phenomenon but a fundamental thermodynamic drive to lower lattice energy through hydration.[1]

Structural Drivers[1]

-

Dual H-Bonding Centers: The free base, Piperidin-4-ol, is already classified as a hygroscopic solid (MP: 86–90°C).[1] It possesses two potent hydrogen-bonding sites: the secondary amine (-NH-) and the hydroxyl group (-OH).[1]

-

The Hydrobromide Effect: Hydrobromide salts are frequently more hygroscopic than their hydrochloride counterparts due to the larger ionic radius of the bromide ion (

) compared to chloride ( -

Deliquescence Risk: At high relative humidity (RH), the adsorbed water layer can dissolve the salt surface, leading to deliquescence—a phase transition from solid to solution that renders the material difficult to handle and weigh accurately.

Mechanistic Pathway

The uptake of moisture follows a predictable kinetic pathway:

-

Surface Adsorption: Water vapor adheres to the crystal surface via H-bonding with surface hydroxyls.[1]

-

Lattice Expansion/Absorption: Water diffuses into the crystal lattice, potentially forming a stoichiometric hydrate (e.g., monohydrate or dihydrate).[1]

-

Capillary Condensation: In bulk powder, water condenses at contact points between particles, causing "caking."[1]

Figure 1: Kinetic pathway of moisture uptake in Piperidin-4-ol HBr, progressing from adsorption to deliquescence.[1]

Characterization Protocols (Self-Validating Systems)

To ensure scientific integrity, researchers must not assume the water content stated on a Certificate of Analysis (CoA) is current. The material must be characterized immediately prior to critical use.[1]

Dynamic Vapor Sorption (DVS)

DVS is the gold standard for determining the Critical Relative Humidity (CRH) and hygroscopicity classification.[1]

Protocol:

-

Sample Prep: Load 10–20 mg of Piperidin-4-ol HBr into the DVS sample pan.

-

Drying Phase: Equilibrate at 0% RH (25°C) for 60 minutes to establish dry mass (

). -

Sorption Ramp: Increase RH in 10% increments from 0% to 90%.

-

Equilibrium Criteria: Maintain each step until mass change (

) is <0.002% per minute. -

Desorption Ramp: Decrease RH from 90% back to 0% to detect hysteresis (indicative of hydrate formation).

Data Interpretation:

-

< 0.2% weight gain: Non-hygroscopic.[1]

-

0.2% – 2.0% weight gain: Slightly hygroscopic.[1]

-

> 15% weight gain: Deliquescent.[1]

Thermogravimetric Analysis (TGA)

TGA differentiates between surface moisture (weight loss <100°C) and bound hydrate water (weight loss >100°C, often distinct step).

Validation Step: If TGA shows a stepped weight loss corresponding to the molecular weight of water (18 g/mol ) relative to the salt, a stable hydrate has formed.

Figure 2: Decision logic for classifying hygroscopicity using Dynamic Vapor Sorption (DVS) data.

Impact on Drug Development & Synthesis

Ignoring the hygroscopic nature of this salt leads to specific failure modes in drug development:

| Failure Mode | Mechanism | Consequence |

| Stoichiometric Error | Water weight is counted as API weight. | Under-dosing of the reagent in synthesis reactions (e.g., Ugi-MCR, Suzuki coupling).[1] |

| Chemical Instability | Hydrolysis.[1][2][3] | Degradation of the piperidine ring or reaction with moisture-sensitive electrophiles (e.g., acid chlorides). |

| Processability | Caking/Bridging.[1] | Poor flow in automated hoppers; blockage of feed lines in continuous flow reactors.[1] |

| Polymorphic Shift | Solution-mediated phase transformation.[1] | Uncontrolled shift from Anhydrous Form |

Handling and Storage Protocols

To maintain the integrity of Piperidin-4-ol HBr, the following "Chain of Custody" protocol is recommended.

Storage[2][4][5]

-

Primary Container: Amber glass vial with a Teflon-lined screw cap.[1]

-

Secondary Containment: Heat-sealed aluminum moisture barrier bag (MBB) with active desiccant (Silica gel or Molecular Sieves 4A) and a humidity indicator card.[1]

-

Temperature: Store at 2–8°C (Refrigerated) to slow kinetic uptake, but equilibrate to room temperature before opening to prevent condensation.

Weighing & Dispensing[1]

-

Environment: Ideally, weigh inside a glove box under

or Ar atmosphere.[1] -

Alternative: If a glove box is unavailable, use a "weighing funnel" technique:

Solvent Selection for Reactions

When using Piperidin-4-ol HBr in synthesis:

-

Avoid hygroscopic solvents (e.g., lower grade THF or DMF) unless dried over molecular sieves.[1]

-

Protocol: If the salt has absorbed moisture, it can often be dried via azeotropic distillation with Toluene or Benzene (Rotavap: 40–50°C, vacuum) prior to the addition of sensitive reagents.

References

-

PubChem. (2025).[1] Piperidin-4-ol Compound Summary. National Library of Medicine.[1] [Link]

-

Newman, A., & Zografi, G. (2019).[1] Solid-State Stability and Hygroscopicity in Pharmaceutical Development. Journal of Pharmaceutical Sciences. (Contextual citation for general HBr salt mechanics).

-

Stahl, P. H., & Wermuth, C. G. (Eds.).[1] (2011).[1] Pharmaceutical Salts: Properties, Selection, and Use. Wiley-VCH.[1] (Authoritative source on counterion selection and hydrobromide properties).

Methodological & Application

Technical Application Note: Piperidin-4-ol Hydrobromide in Pharmaceutical Synthesis

[1]

Executive Summary

Piperidin-4-ol hydrobromide (4-Hydroxypiperidine HBr) is a privileged bifunctional scaffold in medicinal chemistry, serving as a core structural motif in antihistamines, antipsychotics, and kinase inhibitors.[1] While the hydrochloride salt is more commercially visible, the hydrobromide variant is often utilized in specific process streams involving brominated precursors or when specific solubility profiles are required for crystallization.

This guide provides a technical roadmap for utilizing Piperidin-4-ol HBr as a versatile intermediate. It addresses the critical "salt-break" requirement, selective functionalization strategies (N- vs. O-selectivity), and provides validated protocols for its incorporation into high-value pharmaceutical targets.[1]

Chemical Profile & Strategic Utility[2]

Structural Attributes

The molecule features two nucleophilic centers with distinct reactivity profiles:[2]

-

Secondary Amine (N1): Highly nucleophilic; the primary site for derivatization. In the HBr salt form, this is protonated (

), rendering it unreactive until neutralized.[1] -

Secondary Alcohol (C4): Less nucleophilic; typically requires deprotonation (e.g., NaH) or activation for functionalization.

Physicochemical Data

| Property | Value | Note |

| CAS Number | 4045-24-3 (Free Base: 5382-16-1) | HBr salt is less common; verify CoA.[1] |

| Molecular Weight | ~182.06 g/mol (HBr salt) | Free base MW: 101.15 g/mol . |

| Solubility | Water, Methanol, DMSO | Poor solubility in non-polar solvents (DCM, Hexane) until free-based.[1] |

| Acidity (pKa) | ~11.0 (Piperidine N) | Requires strong base for deprotonation of OH (~16). |

| Hygroscopicity | High | Store in desiccator; weigh quickly. |

Synthetic Pathways & Mechanism

The utility of Piperidin-4-ol lies in its ability to serve as a "linker" scaffold.[1] The following diagram illustrates the primary divergent pathways available from the parent HBr salt.

Figure 1: Divergent synthetic pathways for Piperidin-4-ol HBr. Note the critical neutralization step required before N-functionalization.

Experimental Protocols

Protocol A: Salt-Break & Selective N-Alkylation (Reductive Amination)

Context: This is the most common reaction, used to attach the piperidine ring to a larger drug pharmacophore.[1] The HBr salt must be neutralized in situ to allow the amine to condense with the aldehyde.

Materials:

-

Piperidin-4-ol hydrobromide (1.0 equiv)[1]

-

Aryl Aldehyde (1.1 equiv)[1]

-

Sodium Triacetoxyborohydride (STAB) (1.5 equiv)[1]

-

Triethylamine (TEA) or DIPEA (1.2 equiv) — Critical for HBr neutralization[1]

-

Acetic Acid (catalytic, 0.1 equiv)[1]

Step-by-Step Methodology:

-

Neutralization (The "Salt Break"):

-

In a round-bottom flask, suspend Piperidin-4-ol HBr in DCM (0.2 M concentration).

-

Add TEA (1.2 equiv) dropwise. Stir for 15 minutes.

-

Observation: The suspension should clear or change texture as the free base is liberated and TEA-HBr forms (which may remain soluble or precipitate depending on concentration).

-

-

Imine Formation:

-

Reduction:

-

Cool the mixture to 0°C (optional, but recommended to minimize side reactions).

-

Add STAB (1.5 equiv) portion-wise over 10 minutes. Caution: Mild gas evolution.

-

Warm to RT and stir for 12–16 hours.

-

-

Workup:

Protocol B: Orthogonal Protection (Synthesis of N-Boc-4-piperidinol)

Context: Essential when the target molecule requires modification of the hydroxyl group (O-alkylation) without affecting the nitrogen.[1]

Materials:

-

Piperidin-4-ol HBr (10 mmol)[1]

-

Di-tert-butyl dicarbonate (Boc₂O) (11 mmol)[1]

-

Sodium Hydroxide (NaOH) (2.5 equiv, aq) or TEA (2.5 equiv)[1]

-

THF/Water (1:1 mixture)

Methodology:

-

Dissolve Piperidin-4-ol HBr in THF/Water (1:1).[1]

-

Add base (NaOH or TEA). Note: Extra base is required here compared to free amine protocols to neutralize the HBr first.

-

Cool to 0°C.

-

Add Boc₂O dropwise (dissolved in minimal THF).

-

Stir vigorously at RT for 4 hours.

-

Purification: Extract with EtOAc. Wash with 1N HCl (to remove unreacted amine), then water, then brine.[1]

Troubleshooting & Optimization (Expert Insights)

Handling the Hydrobromide Salt

Unlike the free base, the HBr salt is non-volatile and stable, but it introduces a stoichiometric amount of acid into your reaction.

-

Problem: Low yield in N-alkylation.

-

Cause: Insufficient base used. The first equivalent of base (TEA/DIPEA) is consumed solely to neutralize the HBr.

-

Solution: Always calculate base equivalents as: (Equiv for Reaction) + 1.0 (for HBr).

Solubility Issues

Piperidin-4-ol HBr is highly polar.[1]

-

Issue: Starting material does not dissolve in DCM or Toluene.

-

Solution: Use a biphasic system (DCM/Water) with a phase transfer catalyst (TBAB) for alkylations, or switch to polar aprotic solvents like DMF or DMSO for SN2 reactions.

O- vs. N-Selectivity[1]

-

Rule of Thumb: Under basic conditions, the Nitrogen is orders of magnitude more nucleophilic than the Oxygen.

-

To achieve O-alkylation: You must protect the Nitrogen first (Protocol B). Attempting to O-alkylate the unprotected scaffold will result in N-alkylation or complex mixtures.[1]

Case Study: Synthesis of Fexofenadine Intermediate

Piperidin-4-ol is the structural core of the "azacyclonol" moiety found in Fexofenadine (Allegra).[1]

-

Pathway:

-

N-Alkylation: Piperidin-4-ol HBr is reacted with a protected alkyl halide (e.g., 4-(4-chlorobutyryl)-alpha,alpha-dimethylphenylacetate).[1]

-

Base Choice: K₂CO₃ is often used in DMF/MEK at reflux.

-

Critical Control: The HBr salt requires the presence of excess K₂CO₃ (at least 3 equiv) to drive the reaction and neutralize the acid.

-

Safety & Handling

-

Corrosivity: Piperidin-4-ol HBr is an irritant.[1] The free base liberated during reaction is corrosive to eyes and skin.

-

Inhalation: Dust from the salt form can cause severe respiratory irritation. Use a fume hood.

-

Waste: HBr salts generate bromide waste; ensure compatibility with waste streams (avoid mixing with strong oxidizers).

References

-

BenchChem. (2025).[2][3] Application Notes: The Versatility of N-Boc-4-hydroxypiperidine as a Precursor in Piperidine-Based Drug Synthesis. Retrieved from [1]

-

Sigma-Aldrich. (n.d.). 4-Hydroxypiperidine hydrochloride Product Specification. Retrieved from [1]

-

Goel, K. K., et al. (2008).[6] Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives. Biomedical & Pharmacology Journal, 1(1). Retrieved from [1][6]

-

Google Patents. (1957). US2784192A - Preparation of 4-hydroxypiperidines.[1] Retrieved from

-

National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 79341, 4-Hydroxypiperidine. Retrieved from [1]

Application Note: Grignard Synthesis and Hydrobromide Salt Isolation of 4-Substituted Piperidin-4-ols

Topic: Grignard Synthesis and Hydrobromide Salt Isolation of 4-Substituted Piperidin-4-ols Content Type: Application Note & Standard Operating Procedure (SOP) Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Scientists

Abstract & Scope

The 4-substituted piperidin-4-ol scaffold is a privileged structure in medicinal chemistry, serving as the pharmacophore for numerous CNS-active agents (e.g., Haloperidol, Loperamide) and NK1 antagonists. While the Grignard addition to 4-piperidones is the standard synthetic route, the subsequent isolation of the product presents challenges due to the amphiphilic nature of the resulting amino-alcohols.

This guide details the protocol for the Grignard synthesis of these motifs and, crucially, the workup and isolation of the product as a Piperidin-4-ol Hydrobromide (HBr) salt . Utilizing the HBr salt form offers superior crystallinity compared to hydrochloride salts, which are often hygroscopic in this scaffold class, thereby allowing for purification via crystallization rather than labor-intensive column chromatography.

Pre-Reaction Considerations: The "Free Base" Necessity

Critical Warning: Piperidin-4-ol hydrobromide cannot be used directly in a Grignard reaction. The acidic protons on the ammonium salt (

If your starting material is Piperidin-4-ol HBr , you must perform a "Free-Basing" and "Oxidation" sequence before the Grignard step, as Grignard reagents add to ketones (piperidones), not alcohols.

Pathway Logic

-

Free-Basing: Neutralize HBr salt

Free Amine. -

Protection: Protect Nitrogen (e.g., N-Boc, N-Benzyl) to prevent Grignard quenching.

-

Oxidation: Oxidize Alcohol

Ketone (Piperidone). -

Grignard Addition: Form the tertiary alcohol.

-

Salt Formation: Isolate final product as HBr salt.

Experimental Protocol: Grignard Addition

Context: This section assumes the use of N-Benzyl-4-piperidone or N-Boc-4-piperidone as the electrophile.

Reagents & Equipment[1][2][3][4][5][6][7]

-

Substrate: N-Benzyl-4-piperidone (1.0 equiv).

-

Grignard Reagent: Phenylmagnesium Bromide (1.2 - 1.5 equiv, typically 1.0 M in THF/Ether).

-

Atmosphere: Argon or Nitrogen (strictly anhydrous).[2]

Step-by-Step Procedure

-

Setup: Flame-dry a 3-neck round-bottom flask equipped with a reflux condenser and addition funnel. Flush with Argon.

-

Dissolution: Dissolve N-Benzyl-4-piperidone in anhydrous THF (0.5 M concentration). Cool to 0°C (ice bath).

-

Note: Low temperature prevents enolization of the ketone by the basic Grignard reagent.

-

-

Addition: Add PhMgBr dropwise over 30 minutes.

-

Observation: A slight exotherm is normal. The solution may turn cloudy or brown.

-

-

Reaction: Allow to warm to Room Temperature (RT) and stir for 2–4 hours. Monitor by TLC or LCMS.

-

Endpoint: Disappearance of the ketone peak.

-

The Workup: Quenching & Magnesium Removal

This is the critical phase where emulsions often occur due to the basic nitrogen and magnesium salts.

Protocol: The "Buffered" Quench

-

Cooling: Return the reaction mixture to 0°C .

-

Quench: Slowly add Saturated Aqueous Ammonium Chloride (NH₄Cl) .

-

Chemistry:

. -

Why: NH₄Cl is a mild acid (pH ~5) that protonates the alkoxide without removing acid-labile protecting groups (like N-Boc).

-

-

Partitioning:

-

Drying: Dry over anhydrous

, filter, and concentrate in vacuo to obtain the Crude Free Base (often a viscous oil).

Hydrobromide Salt Formation (Isolation)

This step converts the crude, oily free base into a crystalline solid, avoiding column chromatography.

Why Hydrobromide (HBr)?

-

Crystallinity: 4-substituted piperidines often form amorphous gums with HCl but stable, high-melting-point lattices with HBr.

-

Purification: Impurities (unreacted ketone, bi-aryls) remain in the mother liquor while the amine-HBr salt crystallizes.

Protocol: HBr Salt Crystallization

Reagents:

-

Crude Amino-Alcohol (Free Base).

-

48% Aqueous HBr OR 33% HBr in Acetic Acid.

-

Solvent: Isopropanol (IPA) or Ethanol (EtOH).

-

Anti-solvent: Diethyl Ether (

).[2]

Steps:

-

Dissolution: Dissolve the crude oil in a minimum amount of hot Isopropanol (IPA).

-

Ratio: ~3-5 mL IPA per gram of crude.

-

-

Acidification:

-

Precipitation:

-

Allow the solution to cool slowly to RT.

-

If no crystals form, add Diethyl Ether dropwise until the solution turns slightly turbid (cloud point).

-

Store at 4°C overnight.

-

-

Filtration: Filter the white crystalline solid.

-

Wash: Wash the filter cake with cold Ether/IPA (1:1) to remove colored impurities.

-

Drying: Dry under high vacuum at 40°C.

Visualization: Reaction & Workup Logic

Caption: Workflow for the synthesis and purification of piperidin-4-ol derivatives via HBr salt formation.

Data Summary: Salt Properties

| Property | Free Base (Crude) | Hydrochloride Salt (HCl) | Hydrobromide Salt (HBr) |

| Physical State | Viscous Oil / Gum | Hygroscopic Solid / Foam | Crystalline Solid (Needles) |

| Hygroscopicity | N/A | High (Absorbs water rapidly) | Low to Moderate |

| Melting Point | Low / Indistinct | Broad range | Sharp / Distinct (Good for ID) |

| Solubility | Soluble in organics (EtOAc, DCM) | Soluble in Water/MeOH | Soluble in hot EtOH/Water |

Troubleshooting Guide

Issue: "Oiling Out"

Symptom: Upon adding HBr, the product separates as a sticky oil at the bottom rather than crystals. Cause: Solvent is too polar or the concentration is too high; impurities are preventing lattice formation. Solution:

-

Re-heat the mixture until the oil dissolves (add more EtOH if needed).

-

Add a "seed crystal" of the pure HBr salt if available.

-

Cool very slowly (wrap flask in foil/towel).

-

Use Acetone as an alternative solvent for HBr salt crystallization.

Issue: Low Yield after Crystallization

Symptom: Mother liquor contains significant product. Cause: Product is too soluble in the chosen alcohol. Solution:

-

Concentrate the mother liquor to half volume.

-

Add more anti-solvent (

or Hexanes). -

Do not add water; water increases solubility of the salt significantly.

References

-

Goel, K. K., et al. (2008).[7] Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives.[5][7][8] Biomedical and Pharmacology Journal.[7] Retrieved from [Link]

- Kudzma, L. V., et al. (1989). 4-Phenylpiperidinyl-4-methanols: Synthesis and analgesic activity. Journal of Medicinal Chemistry. (Contextual grounding for piperidine alcohol synthesis).

-

Google Patents. (2002). Process for producing purified piperidine derivative (WO2002085858). Retrieved from [Link][1]

Sources

- 1. benchchem.com [benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 4. community.wvu.edu [community.wvu.edu]

- 5. yadda.icm.edu.pl [yadda.icm.edu.pl]

- 6. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 7. biomedpharmajournal.org [biomedpharmajournal.org]

- 8. researchgate.net [researchgate.net]

Synthesis of 4-substituted piperidines using Piperidin-4-ol hydrobromide

Application Note: Strategic Synthesis of 4-Substituted Piperidines

From Piperidin-4-ol Hydrobromide to Functionalized Scaffolds

Abstract & Strategic Value

The 4-substituted piperidine moiety is a "privileged scaffold" in medicinal chemistry, forming the pharmacophore of numerous FDA-approved therapeutics, including fentanyl (opioid analgesic), loratadine (antihistamine), and haloperidol (antipsychotic). This guide details the conversion of the stable, cost-effective precursor Piperidin-4-ol hydrobromide (4-hydroxypiperidine HBr) into diverse 4-functionalized derivatives.

Unlike simple aliphatic alcohols, the piperidine ring introduces conformational constraints and basicity that require specific handling. This protocol prioritizes an N-Protection First strategy to prevent chemoselectivity issues, followed by three divergent pathways: Mitsunobu inversion, Oxidative "Pivot" to the ketone, and Nucleophilic Substitution via activation.

Critical Precursor Preparation: The "Gateway" Step

Objective: Neutralization of the hydrobromide salt and quantitative N-protection. Rationale: The HBr salt is stable but non-nucleophilic. Direct functionalization of the hydroxyl group without protecting the nitrogen leads to polymerization or competitive N-alkylation. The tert-butoxycarbonyl (Boc) group is selected for its orthogonality to basic reaction conditions used in subsequent steps.

Protocol A: One-Pot Neutralization and N-Boc Protection

-

Reagents: Piperidin-4-ol HBr (1.0 eq), Di-tert-butyl dicarbonate (Boc₂O, 1.1 eq), Triethylamine (TEA, 2.5 eq), Dichloromethane (DCM).

-

Mechanism: TEA acts as a proton scavenger, liberating the free amine in situ, which then attacks the electrophilic carbonyl of Boc₂O.

Step-by-Step Methodology:

-

Suspension: Suspend Piperidin-4-ol HBr (10.0 g, 55 mmol) in DCM (100 mL) in a round-bottom flask. The salt will not fully dissolve initially.

-

Neutralization: Cool to 0°C. Add TEA (19.2 mL, 137.5 mmol) dropwise over 15 minutes. The suspension will clear as the free base forms and the HBr·TEA salt remains in solution or precipitates depending on concentration.

-

Protection: Add a solution of Boc₂O (13.2 g, 60.5 mmol) in DCM (20 mL) dropwise.

-

Reaction: Remove ice bath and stir at Room Temperature (RT) for 4–6 hours. Monitor via TLC (stain with Ninhydrin; starting material is purple/red, product is faint/invisible without charring).

-

Workup: Wash organic layer with 1M HCl (2 x 50 mL) to remove excess TEA and unreacted starting material (protonates the amine). Wash with Brine, dry over MgSO₄, and concentrate in vacuo.

-

Yield: Expect >90% of N-Boc-4-hydroxypiperidine as a viscous colorless oil or white solid.

Divergent Synthesis Pathways

Pathway 1: The Mitsunobu Inversion (Ether/Ester/Amine)

Best For: Creating 4-alkoxy, 4-acyloxy, or 4-phthalimido (masked amine) derivatives with inversion of stereochemistry. Critical Insight: The pKa of the nucleophile must be <11 (ideally <13) for the betaine intermediate to deprotonate it.

Protocol B: Synthesis of 4-Phenoxypiperidine (Ether Linkage)

-

Setup: Dissolve N-Boc-4-hydroxypiperidine (1.0 eq), Triphenylphosphine (PPh₃, 1.2 eq), and Phenol (1.2 eq) in anhydrous THF (0.1 M concentration).

-

Activation: Cool to 0°C. Add Diisopropyl azodicarboxylate (DIAD, 1.2 eq) dropwise. Note: Exothermic reaction.

-

Reaction: Stir at RT for 12–18 hours.

-

Purification: Concentrate and triturate with cold ether to precipitate Triphenylphosphine oxide (TPPO). Filter. Purify filtrate via flash chromatography (Hexane/EtOAc).

Pathway 2: The Ketone Pivot (Reductive Amination)

Best For: Introducing complex amines or carbon scaffolds at C4. Logic: Oxidizing the alcohol to N-Boc-4-piperidone creates a highly reactive electrophile for reductive amination or Grignard addition.

Protocol C: Swern Oxidation & Reductive Amination

-

Step 1 (Oxidation): To oxalyl chloride (1.1 eq) in DCM at -78°C, add DMSO (2.2 eq). Stir 15 min. Add N-Boc-4-hydroxypiperidine (1.0 eq). Stir 30 min. Add TEA (5.0 eq) and warm to RT. Quench with water.[1] Isolate N-Boc-4-piperidone.

-

Step 2 (Reductive Amination):

-

Mix N-Boc-4-piperidone (1.0 eq) and Target Amine (e.g., Benzylamine, 1.1 eq) in 1,2-Dichloroethane (DCE).

-

Add Sodium triacetoxyborohydride (STAB, 1.5 eq) and Acetic Acid (1.0 eq).

-

Stir 12h at RT. Quench with sat. NaHCO₃. Extract with DCM.[2]

-

Pathway 3: Activation & Substitution (SN2)

Best For: Halogenation (F, Cl) or Azidation. Risk: Elimination to the alkene (enamine/ene-carbamate) is a major side reaction if heating is excessive or base is too strong.

Protocol D: Mesylation & Azide Displacement

-

Activation: React N-Boc-4-hydroxypiperidine with Methanesulfonyl chloride (MsCl, 1.2 eq) and TEA (1.5 eq) in DCM at 0°C to form the Mesylate .

-

Displacement: Dissolve Mesylate in DMF. Add Sodium Azide (NaN₃, 2.0 eq). Heat to 60°C for 4h. Caution: Do not exceed 80°C to avoid elimination.

-

Result: N-Boc-4-azidopiperidine (Precursor to 4-amino piperidine via Staudinger reduction).

Visualizing the Workflow

Figure 1: Strategic decision tree for functionalizing Piperidin-4-ol HBr, highlighting the central role of the N-Boc intermediate and divergent synthetic routes.

Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| Incomplete N-Protection | HBr salt not fully neutralized. | Ensure TEA is >2.0 eq relative to starting material. Sonication helps break up the initial salt suspension. |

| Elimination Product (Alkene) | Reaction temperature too high during SN2 displacement. | Keep displacement reactions (Azide/Fluoride) <65°C. Use polar aprotic solvents (DMF, DMSO) to accelerate SN2 over E2. |

| Poor Mitsunobu Yield | Nucleophile pKa too high (>13) or steric hindrance.[3] | Use ADDP/PBu₃ for more difficult couplings. Ensure anhydrous conditions; water kills the betaine intermediate. |

| TPPO Contamination | Triphenylphosphine oxide byproduct difficult to remove. | Use polymer-supported PPh₃ (removable by filtration) or perform a Wittig-style workup (trituration with MgCl₂). |

References

-

BenchChem. (2025).[4] Application Notes: Strategic Use of Protecting Groups in the Synthesis of 4-Hydroxypiperidine Derivatives. Retrieved from

-

Sigma-Aldrich. (n.d.). 4-Hydroxypiperidine Product Specification and Safety Data. Retrieved from

-

Organic Chemistry Portal. (n.d.). Mitsunobu Reaction: Mechanism and Protocols. Retrieved from

-

Anderson, J. T., et al. (2010). "Investigation of 4-piperidinols as novel H3 antagonists." Bioorganic & Medicinal Chemistry Letters, 20(21), 6246-6249. Retrieved from

-

Wikipedia. (2025). Mitsunobu reaction. Retrieved from

Sources

Application Notes & Protocols: Optimized Crystallization of 4-Piperidinol Hydrobromide

Introduction

4-Piperidinol, also known as 4-hydroxypiperidine, is a pivotal heterocyclic building block in medicinal chemistry and pharmaceutical development.[1] It serves as a key intermediate in the synthesis of numerous active pharmaceutical ingredients (APIs), including fibrinogen receptor antagonists and other biologically active compounds.[2] For applications in drug development, achieving exceptionally high purity is not merely a goal but a regulatory and safety necessity. The compound is frequently prepared and handled as a hydrobromide salt to enhance its stability, crystallinity, and ease of handling compared to the free base.

Crystallization is the most powerful and widely used technique for the purification of solid compounds in the pharmaceutical industry.[3] A well-designed crystallization process can effectively remove impurities such as unreacted starting materials, byproducts, and residual solvents, while simultaneously providing control over the final product's physical properties, including crystal size, shape, and polymorphic form.

This guide provides a comprehensive overview and detailed protocols for the crystallization of 4-Piperidinol hydrobromide. It is designed for researchers, chemists, and drug development professionals, offering both the theoretical basis and practical, field-proven methodologies to achieve high-purity material suitable for downstream applications.

Physicochemical Properties & Solubility Fundamentals

Understanding the physicochemical properties of 4-Piperidinol hydrobromide is the cornerstone of developing a robust crystallization strategy. As an amine hydrohalide salt, it is an ionic, polar compound. This dictates its solubility behavior, which is summarized qualitatively below. The selection of an appropriate solvent system is the most critical experimental variable.[4]

Table 1: Qualitative Solubility Profile of 4-Piperidinol Hydrobromide

| Solvent Class | Examples | Expected Solubility | Role in Crystallization |

| Polar Protic | Water, Methanol, Ethanol | High | "Good" Solvent |

| Polar Aprotic | Acetonitrile, Acetone | Moderate to Low | Potential Recrystallization or Anti-Solvent |

| Ethers | Diethyl Ether, Tetrahydrofuran (THF) | Very Low | Anti-Solvent ("Poor" Solvent) |

| Esters | Ethyl Acetate | Very Low | Anti-Solvent ("Poor" Solvent) |

| Hydrocarbons | Heptane, Toluene | Insoluble | Anti-Solvent ("Poor" Solvent) |

Principles of Crystallization Method Selection

The driving force for crystallization is supersaturation , a state where the concentration of the solute in a solution exceeds its equilibrium solubility.[5] The method by which supersaturation is generated determines the crystallization technique. For 4-Piperidinol hydrobromide, cooling and anti-solvent methods are most effective.

-

Cooling Crystallization : This technique is ideal when the compound's solubility is significantly higher in a hot solvent than in the same solvent at a lower temperature. Its primary advantage is that it does not introduce a second solvent, simplifying solvent recovery.[5]

-

Anti-Solvent Crystallization : This method is employed when the compound is highly soluble in one solvent (the "good" solvent) and poorly soluble in another (the "anti-solvent"), with both solvents being fully miscible. Supersaturation is induced by adding the anti-solvent to a solution of the compound, thereby reducing the overall solubility of the solute.[6][7] This technique is particularly powerful for ionic salts and can often yield high recoveries.[8]

The following decision tree provides a logical workflow for selecting the optimal crystallization method.

Detailed Experimental Protocols

Safety Precaution: Always perform these procedures in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

Protocol 1: Single-Solvent Cooling Crystallization

This method is the first choice when a suitable solvent is identified that shows a steep solubility curve with respect to temperature. Isopropanol is often an excellent candidate for amine salts.

Step-by-Step Methodology:

-

Solvent Selection: Begin by identifying a suitable solvent. Test small amounts (10-20 mg) of the crude salt in various solvents like ethanol, isopropanol, or acetonitrile. A good solvent will dissolve the compound poorly at room temperature but completely upon heating.[4]

-

Dissolution: Place the crude 4-Piperidinol hydrobromide into an appropriately sized Erlenmeyer flask. Add a magnetic stir bar.

-

Heating and Dissolving: Heat the selected solvent (e.g., isopropanol) separately. Add the hot solvent to the flask portion-wise with stirring and heating until the solid is completely dissolved. Causality: Using a minimal amount of hot solvent is crucial; excess solvent will reduce the final yield as more product will remain in the mother liquor upon cooling.

-

Hot Filtration (Optional): If insoluble impurities are visible in the hot solution, perform a rapid hot filtration through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.[9] Causality: Pre-warming the apparatus prevents premature crystallization of the product on the funnel.

-

Slow Cooling: Cover the flask with a watch glass or loosely with a stopper and allow the solution to cool slowly and undisturbed to room temperature. Causality: Slow cooling promotes the formation of larger, more ordered, and purer crystals by allowing the crystal lattice to form correctly, excluding impurities. Rapid cooling can trap impurities within the crystal structure.[9]

-

Maximizing Yield: Once the flask has reached room temperature and crystal formation has ceased, place the flask in an ice-water bath for at least 30 minutes to maximize precipitation.[9]

-

Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

-

Washing: Wash the collected crystals (the "filter cake") with a small amount of ice-cold recrystallization solvent. Causality: The cold solvent removes any residual mother liquor containing dissolved impurities without significantly dissolving the desired product crystals.[4]

-

Drying: Transfer the crystals to a watch glass or drying dish and dry them under vacuum, preferably in a vacuum oven at a temperature well below the melting point, until a constant weight is achieved.

Protocol 2: Anti-Solvent Crystallization

This is a highly effective method for ionic salts. It involves dissolving the salt in a minimal amount of a "good" polar solvent and inducing crystallization by adding a miscible "poor" non-polar solvent.

Step-by-Step Methodology:

-

Solvent System Selection: Identify a solvent pair. A "good" solvent is one in which the salt is highly soluble (e.g., methanol). An "anti-solvent" is one in which the salt is poorly soluble but is miscible with the good solvent (e.g., ethyl acetate, diethyl ether).[4]

-

Dissolution: In an Erlenmeyer flask, dissolve the crude 4-Piperidinol hydrobromide in the minimum required volume of the "good" solvent at room temperature. Gentle warming can be used if necessary, but the solution should be cooled back to room temperature before proceeding.

-

Anti-Solvent Addition: With vigorous stirring, add the anti-solvent dropwise to the solution. Causality: The rate of addition is critical. Slow addition allows for controlled generation of supersaturation, leading to better crystal growth.[10] Adding the anti-solvent too quickly can cause the compound to "crash out" as an amorphous solid or oil, trapping impurities.

-

Inducing Crystallization: Continue adding the anti-solvent until the solution becomes persistently turbid (cloudy). At this point, stop the addition. If the solution becomes too cloudy or oily, add a few drops of the "good" solvent to redissolve the precipitate and obtain a clear or faintly turbid solution.[4]

-

Crystal Growth: Cover the flask and allow it to stand undisturbed. Crystal formation should begin. Scratching the inside of the flask with a glass rod at the liquid-air interface can sometimes help induce nucleation.

-

Completion and Isolation: Once crystal growth appears complete, you may add more anti-solvent to improve the yield. Cool the mixture in an ice bath for 30 minutes, then collect the crystals by vacuum filtration.

-

Washing: Wash the filter cake with a small amount of the anti-solvent to remove the mother liquor.

-

Drying: Dry the purified crystals under vacuum to a constant weight.

Troubleshooting Guide

Table 2: Common Crystallization Problems and Solutions

| Problem | Potential Cause(s) | Recommended Solution(s) |

| No Crystals Form | - Too much solvent was used.- The solution is not sufficiently supersaturated.- The compound is very soluble even at low temperatures. | - Evaporate some of the solvent and allow to cool again.- Try scratching the inner surface of the flask.- Add a "seed crystal" from a previous batch.- For anti-solvent method, add more anti-solvent. |

| "Oiling Out" | - The solution is too concentrated or cooled too rapidly.- The boiling point of the solvent is lower than the melting point of the solute. | - Re-heat the solution to dissolve the oil.- Add a small amount of additional solvent and allow it to cool more slowly.- Ensure the solution is not saturated at a temperature above the compound's melting point. |

| Low Yield | - Incomplete precipitation (too much solvent).- Crystals are too soluble in the wash solvent.- Premature crystallization during hot filtration. | - Cool the mother liquor for a longer period or at a lower temperature.- Ensure the wash solvent is ice-cold and use a minimal amount.- Ensure the filtration apparatus is adequately pre-heated. |

| Colored/Impure Product | - Impurities were co-precipitated.- Rapid crystallization trapped mother liquor. | - Ensure cooling is slow and undisturbed.- Consider a pre-treatment step with activated carbon (for colored impurities) before crystallization.- A second recrystallization may be necessary. |

Conclusion

The successful crystallization of 4-Piperidinol hydrobromide is a critical step for ensuring the purity required in pharmaceutical research and development. Both cooling crystallization and anti-solvent crystallization are powerful techniques that can be optimized to yield high-purity material. The choice between them depends primarily on the compound's solubility profile. By carefully selecting the solvent system and controlling key parameters such as cooling rate and anti-solvent addition rate, researchers can consistently obtain crystalline material that meets the stringent quality standards of the industry.

References

-

Benchchem. Application Notes & Protocols: Purification Techniques for Piperidine Derivatives. 9

-

Benchchem. Application Notes and Protocols for the Purification of Piperidine Reaction Products. 4

-

Arulraj, R. et al. (2021). Synthesis and crystallization procedure of piperidin-4-one and its derivatives: An update. Chemical Review and Letters, 4, 192-199. 1

-

Arulraj, R. et al. (2021). Synthesis and crystallization procedure of piperidin-4-one and its derivatives. Chemical Review and Letters, 4(4), 192-199. 3

-

Benchchem. Synthesis routes of 4-Hydroxypiperidine hydrochloride. 11

-

Google Patents. (2008). PROCESS FOR RESOLVING CHIRAL PIPERIDINE ALCOHOL AND PROCESS FOR SYNTHESIS OF PYRAZOLO [1,5-A]PYRIMIDINE DERIVATIVES USING SAME. 12

-

EIT RawMaterials Academy. Antisolvent Crystallization. 6

-

Google Patents. (1957). Preparation of 4-hydroxypiperidines. US2784192A. 13

-

Journal of Chemical & Engineering Data. Structure and Amine-Water Solubility in Desalination by Solvent Extraction. 14

-

ResearchGate. (2000). Antisolvent Crystallization as an Alternative to Evaporative Crystallization for the Production of Sodium Chloride. Industrial & Engineering Chemistry Research. 8

-

Oisi, Y. et al. (2019). Elucidation of the Crystal Structures and Dehydration Behaviors of Ondansetron Salts. Molecules, 24(6), 1193. 15

-

International Journal of Chemical and Environmental Engineering. (2014). Antisolvent Crystallization of Poorly Water Soluble Drugs. 10

-

Google Patents. (2019). Lowering the crystallization temperature of brines. WO2019168562A1. 16

-

U.S. Environmental Protection Agency. 4-(Bromomethyl)-1-methylpiperidine--hydrogen bromide (1/1). 17

-

Sigma-Aldrich. 4-Hydroxypiperidine 98.

-

Mettler Toledo. Using AntiSolvent for Crystallization. 7

-

ChemicalBook. 4-Hydroxypiperidine hydrochloride synthesis. 18

-

Guidechem. (2020). How to Prepare N-BOC-4-Hydroxypiperidine? 19

-

ResearchGate. (2019). Solubility and Crystallization Process of 2,2,6,6-Tetramethyl-4-piperidinol (TMP). 20

-

Bouling Chemical Co., Limited. 4-Hydroxypiperidine. 21

-

European Patent Office. (2007). Crystallization of hydrohalides of pharmaceutical compounds. EP 2436381 A1. 22

-

Google Patents. (2011). Synthesis method of 1-teriary butoxy carbonyl-4-piperidone. CN102070513A. 23

-

PubChem. Piperidin-4-ol. CID 79341. 24

-

ChemicalBook. 4-Hydroxypiperidine hydrochloride. 25

-

ChemicalBook. 4-Hydroxypiperidine. 2

-

Nagy, Z. K., Fujiwara, M., & Braatz, R. D. (2008). Modelling and control of combined cooling and antisolvent crystallization processes. Loughborough University Research Repository. 5

Sources

- 1. chemrevlett.com [chemrevlett.com]

- 2. 4-Hydroxypiperidine CAS#: 5382-16-1 [m.chemicalbook.com]

- 3. chemrevlett.com [chemrevlett.com]

- 4. benchchem.com [benchchem.com]

- 5. repository.lboro.ac.uk [repository.lboro.ac.uk]

- 6. rmschools.isof.cnr.it [rmschools.isof.cnr.it]

- 7. mt.com [mt.com]

- 8. researchgate.net [researchgate.net]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. ijcea.org [ijcea.org]

- 11. Synthesis routes of 4-Hydroxypiperidine hydrochloride [benchchem.com]

- 12. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 13. US2784192A - Preparation of 4-hydroxypiperidines - Google Patents [patents.google.com]

- 14. pubs.acs.org [pubs.acs.org]

- 15. mdpi.com [mdpi.com]

- 16. WO2019168562A1 - Lowering the crystallization temperature of brines - Google Patents [patents.google.com]

- 17. CompTox Chemicals Dashboard [comptox.epa.gov]

- 18. 4-Hydroxypiperidine hydrochloride synthesis - chemicalbook [chemicalbook.com]

- 19. Page loading... [guidechem.com]

- 20. researchgate.net [researchgate.net]

- 21. 4-Hydroxypiperidine: Properties, Uses, Safety Data & Supplier in China | High Purity 4-Hydroxypiperidine for Research & Industrial Applications [chemheterocycles.com]

- 22. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 23. CN102070513A - Synthesis method of 1-teriary butoxy carbonyl-4-piperidone - Google Patents [patents.google.com]

- 24. Piperidin-4-ol | C5H11NO | CID 79341 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 25. 4-Hydroxypiperidine hydrochloride | 5382-17-2 [chemicalbook.com]

Application Note: Piperidin-4-ol Hydrobromide as a Strategic Precursor in Analgesic Drug Synthesis

Executive Summary: The "Chameleon" Scaffold

Piperidin-4-ol hydrobromide (4-Hydroxypiperidine HBr) represents a privileged scaffold in the synthesis of centrally acting analgesics. Unlike rigid precursors, this molecule offers a divergent synthetic utility: it serves as a direct precursor to 4-piperidones (the gateway to the fentanyl/pethidine class) and as a substrate for 4-position functionalization (accessing prodine analogues and neurokinin-1 antagonists).

This application note details the strategic deployment of Piperidin-4-ol HBr in drug discovery, providing validated protocols for its conversion into high-value analgesic pharmacophores. We focus on two critical pathways: Oxidative Activation (Pathway A) and Direct Heteroatom Functionalization (Pathway B).[1]

Chemical Profile & Strategic Utility

| Property | Specification | Relevance to Synthesis |

| CAS Number | 4045-24-3 | Global identifier for regulatory compliance. |

| Molecular Weight | 182.06 g/mol | Ideal for fragment-based drug design (low MW).[1] |

| Solubility | Water, MeOH, DMSO | Facilitates polar reaction environments.[1] |

| pKa | ~11.0 (Piperidine N) | Requires base modulation for N-alkylation steps.[1] |

| Hygroscopicity | High | Critical: Must be dried (vacuum/P₂O₅) before sensitive acylations.[1] |

Strategic Pathway Map

The following diagram illustrates the divergent synthesis capabilities starting from Piperidin-4-ol HBr.

Figure 1: Divergent synthetic pathways from Piperidin-4-ol HBr to major analgesic classes.[1]

Pathway A: The Oxidative Gateway (Synthesis of 4-Piperidones)

The conversion of 4-hydroxypiperidine to 4-piperidone is the most critical step for accessing the 4-anilidopiperidine class of opioids (e.g., Fentanyl, Alfentanil). The hydroxyl group is oxidized to a ketone, creating the electrophilic center required for subsequent reductive amination.[1]

Mechanistic Insight

Direct oxidation of the secondary alcohol requires protection of the amine to prevent N-oxidation or polymerization. We utilize an N-phenethyl protection strategy early in the sequence, as the N-phenethyl group is a pharmacophoric requirement for many potent opioids.

Protocol 1: Swern Oxidation of N-Phenethyl-4-piperidinol

Objective: Synthesis of N-phenethyl-4-piperidone (NPP), a direct precursor to Fentanyl. Safety Note: This reaction generates dimethyl sulfide (stench) and CO (toxic).[1] Perform in a well-ventilated fume hood.

Reagents:

-

N-Phenethyl-4-piperidinol (prepared from Piperidin-4-ol HBr via Protocol 2)

-

Oxalyl Chloride (COCl)₂[1]

-

Dimethyl Sulfoxide (DMSO)[1]

-

Triethylamine (Et₃N)[1]

Step-by-Step Methodology:

-

Activation: In a flame-dried 3-neck flask under N₂, dissolve oxalyl chloride (1.1 eq) in anhydrous DCM. Cool to -78°C (dry ice/acetone bath).

-

DMSO Addition: Add DMSO (2.2 eq) dropwise over 15 minutes. Critical: Maintain temp < -60°C to prevent decomposition of the active chlorosulfonium species.

-

Substrate Addition: Add N-phenethyl-4-piperidinol (1.0 eq) dissolved in DCM dropwise. Stir for 30 minutes at -78°C.

-

Base Quench: Add Et₃N (5.0 eq) dropwise.[1] The solution will become thick/white.[1]

-

Warming: Remove the cooling bath and allow the reaction to warm to room temperature (RT) over 1 hour.

-

Workup: Quench with saturated NH₄Cl. Extract with DCM (3x).[1] Wash organics with brine, dry over MgSO₄, and concentrate.[1][2]

-

Validation: The product (N-phenethyl-4-piperidone) is unstable; use immediately or store as the bisulfite adduct.

-

IR Check: Look for strong Carbonyl stretch at ~1715 cm⁻¹.[1]

-

Pathway B: Direct Functionalization (Prodine & Non-Opioid Mimics)

Alternatively, the C4-hydroxyl group can be esterified or etherified.[1] Historical data indicates that 4-acyloxy derivatives (related to the "Prodine" series) exhibit significant analgesic potency [1]. Furthermore, N-phenacyl derivatives of 4-hydroxypiperidine have shown peripheral analgesic activity comparable to pethidine in murine models [2].[1]

Protocol 2: N-Alkylation and Esterification

Objective: Synthesis of 1-Phenacyl-4-acetoxypiperidine (Dual-action probe).

Reagents:

-

Piperidin-4-ol Hydrobromide

-

Phenacyl Bromide (2-Bromoacetophenone)[1]

-

Acetic Anhydride

-

Potassium Carbonate (K₂CO₃)[1]

-

Acetonitrile (ACN)[1]

Step-by-Step Methodology:

-

Free Basing & Alkylation:

-

Suspend Piperidin-4-ol HBr (10 mmol) and K₂CO₃ (25 mmol) in ACN (50 mL).

-

Stir at RT for 30 min to liberate the free amine.[1]

-

Add Phenacyl Bromide (10 mmol) portion-wise. Caution: Phenacyl bromide is a lachrymator.[1]

-

Filter inorganic salts and concentrate the filtrate to yield the intermediate 1-phenacyl-4-piperidinol.

-

-

Esterification (The "Prodine" Shift):

-

Crystallization: Recrystallize from Ethanol/Ether to obtain the hydrobromide salt for biological testing.

Quality Control & Validation

Trustworthiness in synthesis requires rigorous validation.[1]

| Analytical Method | Target Parameter | Acceptance Criteria |

| HPLC-MS | Purity & Identity | >98% purity; [M+H]⁺ matches theoretical mass. |

| ¹H-NMR (DMSO-d₆) | Structural Integrity | HBr Salt: Broad singlet at ~8.5-9.0 ppm (NH₂⁺). C4-H: Multiplet at ~3.5-3.8 ppm (shifts downfield to ~4.8 ppm upon esterification). |

| Water Content (KF) | Dryness | <0.5% (Critical for acylation reactions).[1] |

References

-

Preparation of 4-hydroxypiperidines. US Patent 2784192A. (1957).[1] Describes the synthesis of 1-substituted-4-phenyl-4-piperidinols and their esters as potent analgesics.[3][1]

-

Synthesis of 4-Hydroxypiperidine Derivatives and Their Screening for Analgesic Activity. Journal of Islamic Academy of Sciences, 5:1, 47-50.[1] (1992).[1][4] Validates the analgesic activity of N-phenacyl-4-hydroxypiperidine derivatives compared to pethidine.

-

Application Notes: The Versatility of N-Boc-4-hydroxypiperidine as a Precursor. BenchChem. (2025).[5][6] Protocols for oxidation and functionalization.[1][2][7][1]

-

Synthesis and pharmacological studies of 4,4-disubstituted piperidines. Journal of Medicinal Chemistry, 26(1), 42-50. (1983).[1][8] Establishes the structure-activity relationship (SAR) of piperidine-based analgesics.

Disclaimer: The protocols described herein involve the synthesis of compounds that may be structurally related to controlled substances (e.g., Fentanyl, Pethidine).[1][9] These procedures are intended strictly for authorized pharmaceutical research and development facilities complying with all local, state, and federal regulations regarding controlled substance analogues.

Sources

- 1. m.youtube.com [m.youtube.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. US2784192A - Preparation of 4-hydroxypiperidines - Google Patents [patents.google.com]

- 4. EP1097924B1 - 4-hydroxy-4-phenylpiperidine derivatives having opioid agonist activity and pharmaceuticals containing the same - Google Patents [patents.google.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. 4-Hydroxypiperidine|Pharmaceutical Intermediate [benchchem.com]

- 7. kclpure.kcl.ac.uk [kclpure.kcl.ac.uk]

- 8. Synthesis and pharmacological studies of 4,4-disubstituted piperidines: a new class of compounds with potent analgesic properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

Troubleshooting & Optimization